Benzyl 3,3-dimethylbutyrate
Description
Benzyl 3,3-dimethylbutyrate is an organic compound that belongs to the ester class of chemicals. It is characterized by the presence of a benzyl group attached to a 3,3-dimethylbutyrate moiety. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Properties
CAS No. |
61066-88-4 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
benzyl 3,3-dimethylbutanoate |
InChI |
InChI=1S/C13H18O2/c1-13(2,3)9-12(14)15-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
WLTKXQISYPBOSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 3,3-dimethylbutyrate can be synthesized through the esterification of 3,3-dimethylbutyric acid with benzyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. Industrial methods may also include purification steps such as distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Hydrolysis Reactions
Benzyl 3,3-dimethylbutyrate undergoes hydrolysis under acidic or basic conditions to yield 3,3-dimethylbutyric acid or its conjugate base:
| Condition | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | H₂SO₄, H₂O, reflux | 3,3-Dimethylbutyric acid | 83–95% | |
| Basic hydrolysis | NaOH, H₂O, reflux | Sodium 3,3-dimethylbutyrate | 89% |
Mechanism :
-
Acidic : Protonation of the ester carbonyl facilitates nucleophilic attack by water, followed by cleavage of the benzyl group.
-
Basic : Saponification via hydroxide ion attack generates the carboxylate salt.
Reduction Reactions
The ester group is reduced to a primary alcohol using strong reducing agents:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | Dry ether, 0–25°C | 3,3-Dimethylbutanol | 78% | |
| DIBAL-H | Toluene, −78°C | Benzyl alcohol | 65% |
Key Insight : Selective reduction of the ester carbonyl without affecting the benzyl group requires controlled conditions.
Oxidation Reactions
The benzyl moiety undergoes oxidation under strong conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | Reflux, acidic | Benzoic acid | 72% | |
| CrO₃, AcOH | Room temperature | Benzaldehyde | 58% |
Mechanism : Oxidative cleavage of the benzyl group proceeds via radical intermediates, as demonstrated in multicomponent coupling studies .
Transesterification
The benzyl ester reacts with alcohols to form new esters:
| Alcohol | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Methanol | H₂SO₄ | Methyl 3,3-dimethylbutyrate | 91% | |
| Ethanol | HCl | Ethyl 3,3-dimethylbutyrate | 85% |
Application : This reaction is industrially optimized using continuous flow reactors to enhance efficiency .
Aminolysis
Reaction with amines produces substituted amides:
| Amine | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ammonia | 100°C, sealed tube | 3,3-Dimethylbutyramide | 67% | |
| Benzylamine | TEA, DCM | N-Benzyl-3,3-dimethylbutyramide | 74% |
Insight : Steric hindrance from the 3,3-dimethyl group slows reaction kinetics compared to linear esters .
Acid Chloride Formation
Conversion to the acid chloride enables further derivatization:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| SOCl₂ | Benzene, reflux | 3,3-Dimethylbutyryl chloride | 95% | |
| PCl₅ | Toluene, 50°C | 3,3-Dimethylbutyryl chloride | 88% |
Application : The acid chloride is a key intermediate in synthesizing fungicidal agents .
Coupling Reactions
The ester participates in cross-coupling reactions:
| Reaction Type | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 63% | |
| Ullmann | CuI, DMF | Aryl ethers | 51% |
Mechanistic Note : Density functional theory (DFT) studies reveal that electron-withdrawing groups on the benzyl ring lower activation barriers .
Key Research Findings
-
Steric Effects : The 3,3-dimethyl group significantly influences reaction rates and selectivity, particularly in nucleophilic substitutions .
-
Industrial Optimization : Continuous flow reactors improve yields in esterification and transesterification by minimizing by-products .
-
Biological Relevance : Hydrolysis products like 3,3-dimethylbutyric acid exhibit fungicidal activity, driving interest in agrochemical applications .
For further reading, consult primary sources from ACS Publications , J-Stage , and MDPI .
Scientific Research Applications
Benzyl 3,3-dimethylbutyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential biological activities and interactions with enzymes.
Medicine: Research has explored its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals .
Mechanism of Action
The mechanism of action of benzyl 3,3-dimethylbutyrate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzyl acetate: Similar ester structure but with an acetate group instead of 3,3-dimethylbutyrate.
Benzyl benzoate: Contains a benzoate group instead of 3,3-dimethylbutyrate.
Benzyl alcohol: Lacks the ester group, consisting only of a benzyl group attached to a hydroxyl group
Uniqueness
Benzyl 3,3-dimethylbutyrate is unique due to the presence of the 3,3-dimethylbutyrate moiety, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
